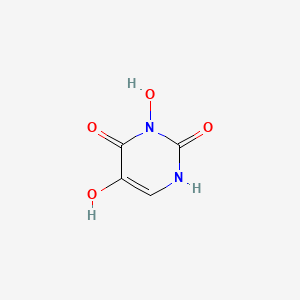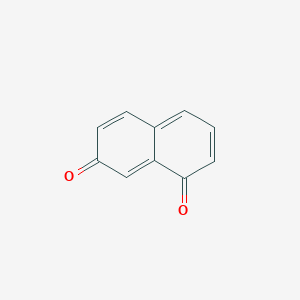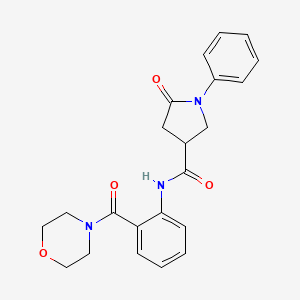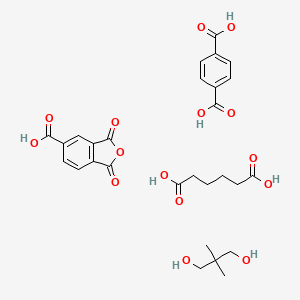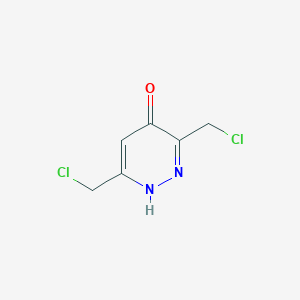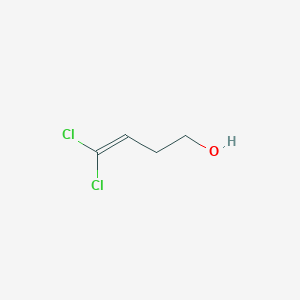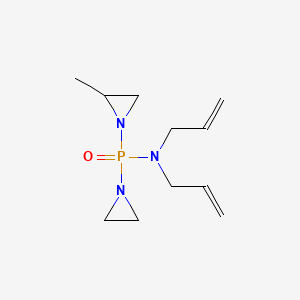
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organic compound with the molecular formula C9H18N3OP It is known for its unique structure, which includes aziridine rings and a phosphine oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine oxides. One common method includes the reaction of tris(2-methyl-1-aziridinyl)phosphine oxide with diallylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 25°C to 90°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s aziridine rings are of interest for their potential use in DNA cross-linking studies.
Medicine: Research is ongoing into its potential as a chemotherapeutic agent due to its ability to form cross-links with DNA.
Industry: It is used in the production of flame-retardant materials and as a chemosterilant.
Wirkmechanismus
The mechanism of action of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can react with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is being explored for its potential use in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methyl-1-aziridinyl)phosphine oxide: Similar structure but lacks the diallylamino group.
Trimethylaziridinylphosphine oxide: Contains three aziridine rings but different substituents.
Eigenschaften
CAS-Nummer |
41657-19-6 |
|---|---|
Molekularformel |
C11H20N3OP |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C11H20N3OP/c1-4-6-12(7-5-2)16(15,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3 |
InChI-Schlüssel |
LXCIHXPVYQKJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1P(=O)(N2CC2)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


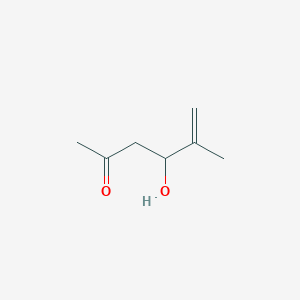
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
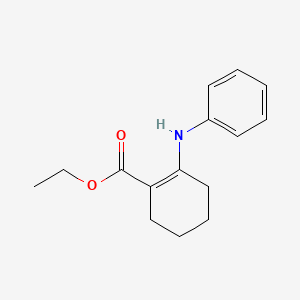
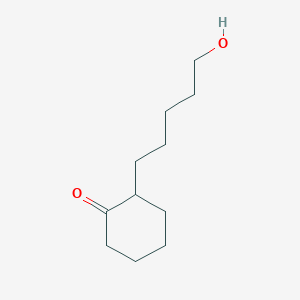
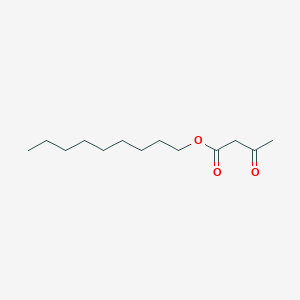

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
